molecular formula C15H19Cl2N3O B10860283 Bersiporocin CAS No. 2241808-52-4

Bersiporocin

Cat. No.: B10860283
CAS No.: 2241808-52-4
M. Wt: 328.2 g/mol
InChI Key: VXCNMWNXDDMFSX-YPMHNXCESA-N
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Preparation Methods

Bersiporocin is synthesized through a series of chemical reactions involving heterocyclic compounds. . The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Bersiporocin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Bersiporocin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bersiporocin is unique in its mechanism of action as a prolyl-tRNA synthetase inhibitor. Similar compounds include:

    Nintedanib: A tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis. Unlike this compound, nintedanib targets multiple tyrosine kinases involved in fibrotic processes.

    Pirfenidone: An antifibrotic agent that reduces fibroblast proliferation and collagen synthesis.

This compound’s unique mechanism of action and its potential to specifically inhibit prolyl-tRNA synthetase make it a promising candidate for the treatment of fibrotic diseases .

Properties

CAS No.

2241808-52-4

Molecular Formula

C15H19Cl2N3O

Molecular Weight

328.2 g/mol

IUPAC Name

(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol

InChI

InChI=1S/C15H19Cl2N3O/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11/h5-6,9,11,13,18,21H,1-4,7-8H2/t11-,13+/m1/s1

InChI Key

VXCNMWNXDDMFSX-YPMHNXCESA-N

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O

Canonical SMILES

C1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O

Origin of Product

United States

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